molecular formula C8H10N2O3 B114787 (2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic Acid CAS No. 140681-92-1

(2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic Acid

Cat. No. B114787
M. Wt: 182.18 g/mol
InChI Key: YBGXFPUFAGQFCZ-LURJTMIESA-N
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Description

“(2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic Acid” is a chemical compound that is used in diverse scientific research areas, including drug discovery and organic synthesis . Its unique structure and properties make it an invaluable tool for studying biological processes and developing new therapeutic approaches.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 206.22 g/mol and a formal charge of 0 . It has 27 atoms, 1 chiral atom, and 28 bonds, including 10 aromatic bonds .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The compound (2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid, along with similar derivatives, has been studied for its crystal structure and molecular interactions. For instance, research on related compounds has shown strong intermolecular hydrogen bonding forming layered structures and three-dimensional networks, contributing to our understanding of molecular arrangement and interactions (Di, 2010).

Synthesis and Chemical Properties

Several studies have focused on the synthesis and chemical properties of related pyridinyl compounds. These include the water-mediated synthesis of pyridin-2-yl compounds and their computational studies for understanding non-linear optical properties and potential applications in molecular docking and cancer treatment (Jayarajan et al., 2019). Additionally, the synthesis of nicotinic acid-based amino acid units bearing an amidoxime function on the pyridine ring has been developed, indicating potential applications in the field of medicinal chemistry (Ovdiichuk et al., 2015).

Biomedical Applications

Research into similar compounds has shown potential biomedical applications. For instance, the preparation of β-hydroxy-α-amino acid using recombinant enzymes for synthesizing key intermediates in drug development demonstrates the relevance of these compounds in pharmaceutical synthesis (Goldberg et al., 2015). Another study synthesized novel amino acid conjugates and evaluated their antioxidant, anti-inflammatory, and antiulcer activity, highlighting potential therapeutic applications (Subudhi & Sahoo, 2011).

properties

IUPAC Name

(2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-6(8(12)13)3-5-1-2-7(11)10-4-5/h1-2,4,6H,3,9H2,(H,10,11)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGXFPUFAGQFCZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)NC=C1C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic Acid
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(2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic Acid
Reactant of Route 3
(2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic Acid
Reactant of Route 4
(2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic Acid
Reactant of Route 5
(2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic Acid
Reactant of Route 6
(2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic Acid

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